molecular formula C8H10N2O4S B8417472 N-(4-nitrobenzyl)methanesulfonamide

N-(4-nitrobenzyl)methanesulfonamide

Cat. No.: B8417472
M. Wt: 230.24 g/mol
InChI Key: IPNKTDILKDQEPR-UHFFFAOYSA-N
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Description

N-(4-nitrobenzyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

N-(4-nitrobenzyl)methanesulfonamide serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This compound's ability to act as a reagent facilitates the development of novel synthetic pathways.

Research has indicated that this compound exhibits significant biological activities:

  • Antibacterial Properties : The compound has been studied for its potential as an antibacterial agent, showing effectiveness against various bacterial strains. Its mechanism may involve the inhibition of bacterial growth through interference with essential cellular processes.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it relevant for therapeutic applications in treating inflammatory diseases. The nitro group can be reduced within biological systems, potentially leading to active metabolites that enhance its pharmacological effects.

Pharmaceutical Development

The compound is being explored for its therapeutic potential in drug development. Its structural components may allow it to interact with specific biological targets, making it a candidate for further investigations into its efficacy against diseases such as infections and inflammatory conditions.

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials. Its properties enable its use in various industrial processes, particularly those requiring compounds with specific functional characteristics.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of this compound, researchers tested its effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

These findings suggest that this compound has moderate antibacterial activity, warranting further exploration into its mechanisms and potential applications in antibiotic development.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of this compound using an animal model of inflammation. The compound was administered to subjects with induced inflammatory conditions, resulting in:

  • Reduction in Inflammatory Markers : Significant decreases in pro-inflammatory cytokines were observed.
  • Improvement in Clinical Symptoms : Treated subjects exhibited reduced swelling and pain compared to controls.

This study highlights the therapeutic potential of this compound for managing inflammatory diseases.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]methanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-15(13,14)9-6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3

InChI Key

IPNKTDILKDQEPR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-(methylsulphonyl)acetamide potassium salt (23 g) and 4-nitrobenzyl bromide (24 g) in dry DMF (160 ml) was stirred in an oil bath at 130° for 2 h. After standing overnight at room temperature, a solution of sodium hydroxide (8 g) in water (50 ml) was added and the mixture stirred under nitrogen for 0.75 h. The mixture was diluted with water (900 ml) and the product extracted into ethyl acetate (2×400 ml). The combined extract was washed with brine (3×200 ml), dried (Na2SO4) and evaporated in vacuo to leave an orange solid (22 g).
Name
N-(methylsulphonyl)acetamide potassium salt
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 25.0 g (133 mmol, 1.0 equiv.) of 4-nitro benzylamine hydrochloride in 500 mL of methylene chloride at 0° C. was added 46.4 mL (331 mmol, 2.5 equiv.) of triethylamine followed by 11.3 mL (146 mmol, 1.1 equiv.) of methanesulfonyl chloride dropwise. The reaction was stirred for thirty minutes at 0° C. then diluted with 500 mL of chloroform. The organic layer was washed with 150 mL portions of 1N HCl and saturated sodium chloride. The organic layer was dried over magnesium sulfate, filtered and concentrated to give 25.8 g (85%) of N-[(4-nitrophenyl)methyl]methanesulfonamide.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
46.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.